

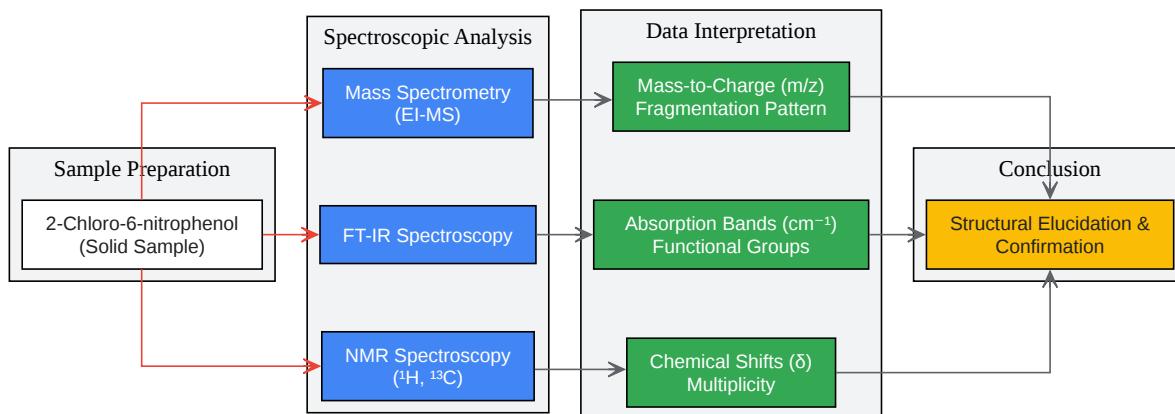
Spectroscopic Data of 2-Chloro-6-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-nitrophenol

Cat. No.: B183082


[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Chloro-6-nitrophenol** (CAS No. 603-86-1), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a comprehensive characterization of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Analysis Workflow

The characterization of **2-Chloro-6-nitrophenol** involves a multi-faceted spectroscopic approach. The general workflow, from sample preparation to data analysis and final structure confirmation, is depicted in the diagram below. This integrated method ensures a thorough and accurate structural elucidation.

[Click to download full resolution via product page](#)

A flowchart illustrating the spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2-Chloro-6-nitrophenol**.

¹H NMR Data

The ¹H NMR spectrum reveals three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad signal for the hydroxyl proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.00	broad singlet	1H	OH
8.16	doublet	1H	H-3
7.70	doublet	1H	H-5
7.15	triplet	1H	H-4

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, one for each carbon atom in the molecule.

Chemical Shift (δ) ppm	Assignment
147.9	C-OH
138.8	C-NO ₂
133.5	C-4
125.0	C-5
122.2	C-3
121.2	C-Cl

Experimental Protocol: NMR

- Instrumentation: JEOL EX-270 Spectrometer
- Frequency: 270 MHz for ¹H NMR, 67.8 MHz for ¹³C NMR
- Solvent: Deuterated chloroform (CDCl₃)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Sample Preparation: A small amount of **2-Chloro-6-nitrophenol** was dissolved in CDCl₃ in a standard 5 mm NMR tube.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Chloro-6-nitrophenol** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3218	Strong, Broad	O-H stretch (phenolic)
1618	Strong	C=C stretch (aromatic)
1580	Strong	C=C stretch (aromatic)
1538	Strong	N-O asymmetric stretch (nitro group)
1472	Medium	C=C stretch (aromatic)
1350	Strong	N-O symmetric stretch (nitro group)
1297	Strong	C-O stretch (phenol)
1249	Medium	C-H in-plane bend
1152	Medium	C-H in-plane bend
853	Strong	C-H out-of-plane bend
793	Strong	C-Cl stretch
740	Medium	C-H out-of-plane bend

Experimental Protocol: IR

- Instrumentation: Not specified in the source data. A modern FT-IR spectrometer is assumed.
- Technique: KBr pellet method.
- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder. The mixture was then pressed under high pressure to form a thin, transparent pellet through which the IR beam was passed.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
175	21.1	[M+2] ⁺ (due to ³⁷ Cl isotope)
173	63.2	[M] ⁺ (Molecular ion)
143	100.0	[M - NO] ⁺
127	26.3	[M - NO ₂] ⁺ or [M - H ₂ O - Cl] ⁺
99	94.7	[C ₅ H ₄ ClO] ⁺
73	57.9	[C ₆ H ₅] ⁺
63	100.0	[C ₅ H ₃] ⁺

Experimental Protocol: MS

- Instrumentation: Not specified in the source data. A standard mass spectrometer with an electron ionization source is assumed.
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV (a standard value for EI-MS)
- Sample Introduction: The sample was likely introduced via a direct insertion probe or after separation by gas chromatography (GC). The solid sample is volatilized by heating in the ion source. The resulting gaseous molecules are then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.
- To cite this document: BenchChem. [Spectroscopic Data of 2-Chloro-6-nitrophenol: A Technical Guide]. BenchChem, [2025], [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183082#spectroscopic-data-of-2-chloro-6-nitrophenol-nmr-ir-ms\]](https://www.benchchem.com/product/b183082#spectroscopic-data-of-2-chloro-6-nitrophenol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com